molecular formula C13H17NO2 B1308932 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 1033430-04-4

2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No.: B1308932
CAS No.: 1033430-04-4
M. Wt: 219.28 g/mol
InChI Key: HMJCXIFTVVYBDK-UHFFFAOYSA-N
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Description

2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is a derivative of isoquinoline, a structure commonly found in many natural alkaloids and synthetic pharmaceuticals. It is primarily used in research settings for its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in studies investigating the biological activities of isoquinoline derivatives.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its potential neuroprotective and anticancer properties.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways related to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid include:

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the propyl group, making it less hydrophobic.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains methoxy groups, which may alter its electronic properties and biological activity.

    1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid:

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-7-14-9-11-6-4-3-5-10(11)8-12(14)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJCXIFTVVYBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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